1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide
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Overview
Description
1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol This compound is known for its unique structural features, which include a cyclopentane ring substituted with a carboxamide group and a sulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with methylamine to form the corresponding imine. This intermediate is then subjected to a reductive amination process using a reducing agent such as sodium borohydride. The resulting amine is further reacted with 4-sulfamoylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene-3-carboxamide
- 4-amino-N-(4-sulfamoylphenyl)benzamide
Uniqueness
1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-10-4-6-11(7-5-10)19(14,17)18/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBOKCBFTLJDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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